molecular formula C8H7N3O2 B1444800 Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate CAS No. 1033772-23-4

Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate

Cat. No. B1444800
CAS RN: 1033772-23-4
M. Wt: 177.16 g/mol
InChI Key: RDBBFJAPMNVENH-UHFFFAOYSA-N
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Description

“Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate” is a chemical compound . It is a type of nitrogen-containing heterocycle . These types of compounds are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of “this compound” involves a new and straightforward route . This method involves a sequential opening/closing cascade reaction . The synthesis was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline . The process provided the desired products with moderate to good yields .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate and its derivatives have been synthesized through various methods. For example, a study detailed the synthesis of methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates from tetrahydropyridine carboxylates using Vilsmeier–Haack reagent and hydrazine (Verdecia et al., 1996). Another method involved the condensation of pyrazole-5-amine derivatives with activated carbonyl groups (Ghaedi et al., 2015).

  • Structural Analysis and Computational Study : The molecular structure of some derivatives, like 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, has been studied using X-ray diffraction and density-functional-theory (DFT) calculations (Shen et al., 2012).

Biomedical Applications

  • Antibacterial Activity : Certain this compound derivatives have shown antibacterial properties. For instance, some synthesized 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids exhibited good antibacterial activity (Maqbool et al., 2014).

  • Antitumor Properties : Research has also explored the antitumor potential of these compounds. A study investigated the synthesis and biological properties of novel pyrazoles, including pyrazolo[3,4-b]pyridine derivatives, and found some to have antibacterial and antitumor properties (Hamama et al., 2012).

  • Antiviral Activity : New derivatives of this compound have been synthesized and shown to exhibit antiviral activity against various viruses, such as Herpes simplex and Mayaro virus (Bernardino et al., 2007).

Spectroscopy and Theoretical Studies

  • Spectroscopic Investigations : The vibrational spectra of derivatives like 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid have been explored using FT-IR and FT-Raman spectra, complemented by DFT calculations (Bahgat et al., 2009).

  • Tautomerism Studies : The tautomerism and spontaneous transformation of certain pyrazolo[4,3-c]pyridines in different conditions have been examined, providing insights into their structural stability and transformations (Gubaidullin et al., 2014).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The interaction with TRKs suggests that this compound may influence signaling pathways that are crucial for cellular functions. Additionally, this compound has been found to exhibit inhibitory activity against certain cytochrome P450 isoforms, indicating its potential role in modulating metabolic processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are essential for cell proliferation, differentiation, and survival. Furthermore, this compound has been shown to affect gene expression, leading to changes in cellular metabolism and function. The compound’s impact on these pathways underscores its potential as a therapeutic agent in treating diseases related to abnormal cell signaling and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been identified as a TRK inhibitor, binding to the kinase domain of TRKs and preventing their activation . This inhibition disrupts downstream signaling pathways, thereby affecting cellular processes such as proliferation and differentiation. Additionally, the compound’s interaction with cytochrome P450 enzymes suggests a role in enzyme inhibition, which can lead to altered metabolic pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has demonstrated good plasma stability, maintaining its activity over extended periods . Studies have also shown that this compound can induce long-term changes in cellular function, particularly in the context of gene expression and metabolic processes . These findings highlight the compound’s potential for sustained therapeutic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit TRK activity and modulate cell signaling pathways without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including adverse impacts on liver function and overall metabolism . These dosage-dependent effects underscore the importance of careful dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s inhibitory activity against cytochrome P450 enzymes suggests its role in modulating the metabolism of other drugs and endogenous compounds . This interaction can lead to changes in metabolite levels and overall metabolic balance, highlighting the compound’s potential impact on metabolic health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The distribution of this compound within the body is crucial for its therapeutic efficacy and safety profile.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound has been found to localize to specific cellular compartments, including the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its sites of action. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

properties

IUPAC Name

methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-3-2-5-7(10-6)4-9-11-5/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBBFJAPMNVENH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401242045
Record name Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401242045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1033772-23-4
Record name Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033772-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401242045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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